molecular formula C12H10N3O2P B8253559 N-diazo-(2-phenylphenyl)phosphonamidic acid

N-diazo-(2-phenylphenyl)phosphonamidic acid

Cat. No.: B8253559
M. Wt: 259.20 g/mol
InChI Key: XLTYCEVGTAPOBV-UHFFFAOYSA-N
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Description

N-diazo-(2-phenylphenyl)phosphonamidic acid is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a phosphonamidic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diazo-(2-phenylphenyl)phosphonamidic acid typically involves the reaction of a phosphonamidic acid precursor with a diazo transfer reagent. One common method includes the use of diazo esters in the presence of a catalyst such as rhodium tetraacetate . The reaction is usually conducted in a solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions to ensure the stability of the diazo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-diazo-(2-phenylphenyl)phosphonamidic acid undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: Reduction of the diazo group can lead to the formation of amines.

    Substitution: The diazo group can participate in substitution reactions, often facilitated by metal catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield azides, while reduction reactions can produce amines.

Scientific Research Applications

N-diazo-(2-phenylphenyl)phosphonamidic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-diazo-(2-phenylphenyl)phosphonamidic acid involves the transfer of the diazo group to various substrates, facilitated by metal catalysts. The diazo group can form reactive intermediates such as carbenes or nitrenes, which can then participate in further chemical transformations . These intermediates can interact with molecular targets and pathways, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

N-diazo-(2-phenylphenyl)phosphonamidic acid can be compared with other diazo compounds such as:

These compounds share the diazo functional group but differ in their substituents and reactivity. This compound is unique due to its phosphonamidic acid moiety, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-diazo-(2-phenylphenyl)phosphonamidic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3O2P/c13-14-15-18(16,17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTYCEVGTAPOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2P(=O)(N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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